
4-Ethyl-3'-iodobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-3’-iodobenzophenone is an organic compound with the molecular formula C15H13IO. It is a derivative of benzophenone, where an ethyl group is attached to the fourth position of one benzene ring, and an iodine atom is attached to the third position of the other benzene ring.
Mechanism of Action
Mode of Action
It has been reported that similar compounds may be used as substrates for palladium-catalyzed coupling reactions . This suggests that 4-Ethyl-3’-iodobenzophenone might interact with its targets through similar mechanisms, leading to changes in the targets’ functions.
Biochemical Pathways
The specific biochemical pathways affected by 4-Ethyl-3’-iodobenzophenone are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3’-iodobenzophenone typically involves the iodination of 4-ethylbenzophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzophenone derivative in the presence of an oxidizing agent such as hydrogen peroxide or a halogen carrier like iron(III) chloride. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure selective iodination .
Industrial Production Methods: Industrial production of 4-Ethyl-3’-iodobenzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-3’-iodobenzophenone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include organometallic compounds like Grignard reagents or organolithium reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, the ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Coupling Reactions: The iodine atom makes the compound suitable for cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed:
Substitution Products: Various substituted benzophenones depending on the nucleophile used.
Oxidation Products: Carboxylic acids or aldehydes.
Coupling Products: Biaryl compounds with diverse functional groups.
Scientific Research Applications
4-Ethyl-3’-iodobenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies and studying reaction mechanisms.
Biology and Medicine: The compound can be used in the design of pharmaceuticals and biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a candidate for drug discovery and development.
Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties.
Comparison with Similar Compounds
4-Methyl-3’-iodobenzophenone: Similar structure but with a methyl group instead of an ethyl group.
4-Ethyl-4’-iodobenzophenone: Iodine atom attached to the fourth position instead of the third position.
4-Ethyl-3’-bromobenzophenone: Bromine atom instead of iodine.
Uniqueness: 4-Ethyl-3’-iodobenzophenone is unique due to the specific positioning of the ethyl and iodine groups, which affects its reactivity and the types of reactions it can undergo. The presence of the iodine atom makes it particularly suitable for coupling reactions, while the ethyl group can influence the compound’s physical and chemical properties .
Properties
IUPAC Name |
(4-ethylphenyl)-(3-iodophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO/c1-2-11-6-8-12(9-7-11)15(17)13-4-3-5-14(16)10-13/h3-10H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINIEUUJZAIYLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
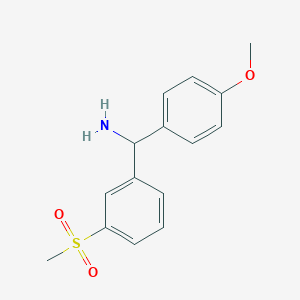
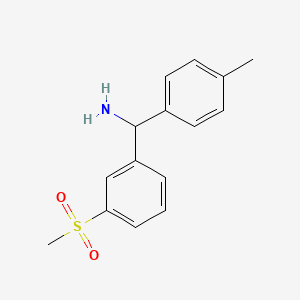

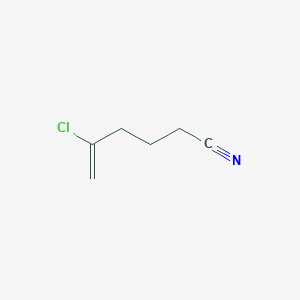
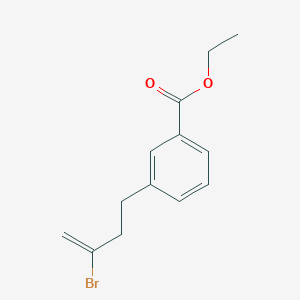
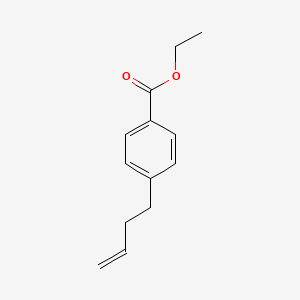
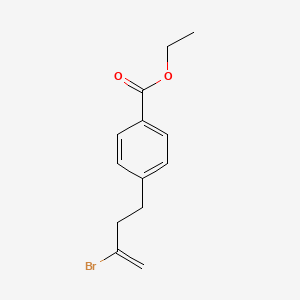
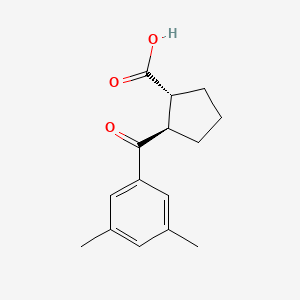
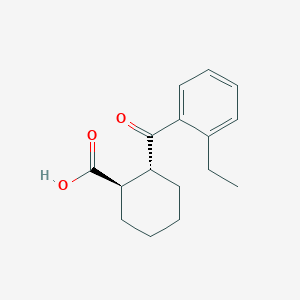
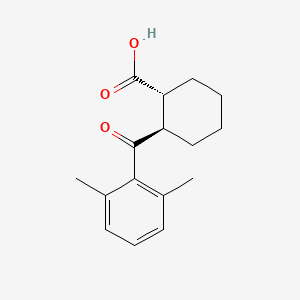
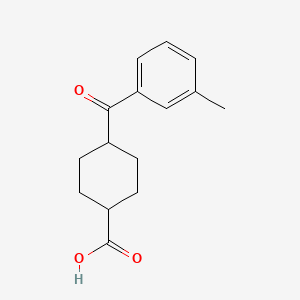
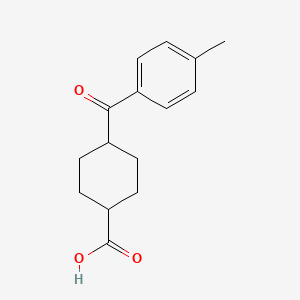
![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345390.png)
![trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345392.png)
